![molecular formula C18H16BrN3 B12560569 6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine CAS No. 184580-64-1](/img/structure/B12560569.png)
6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromopyridine moiety and a bipyridine structure, which makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine typically involves the reaction of 6-bromopyridine with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include coordination with transition metals and activation of substrates for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- (6-Bromo-pyridin-2-yl)methanol
- 2-(6-Bromopyridin-2-yl)acetic acid ethyl ester
Uniqueness
6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is unique due to its bipyridine structure combined with a bromopyridine moiety. This combination enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .
Properties
CAS No. |
184580-64-1 |
|---|---|
Molecular Formula |
C18H16BrN3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-bromo-6-[2-[6-(6-methylpyridin-2-yl)pyridin-2-yl]ethyl]pyridine |
InChI |
InChI=1S/C18H16BrN3/c1-13-5-2-8-16(20-13)17-9-3-6-14(21-17)11-12-15-7-4-10-18(19)22-15/h2-10H,11-12H2,1H3 |
InChI Key |
JBMHRRARCNJGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



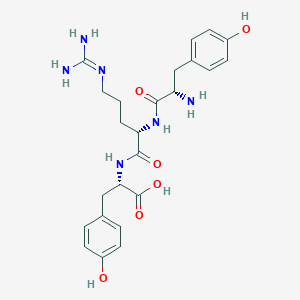
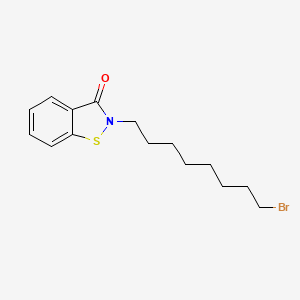
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
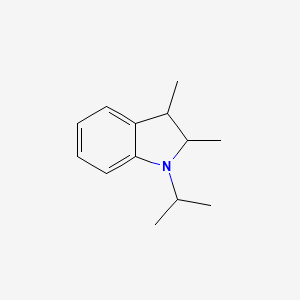
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)

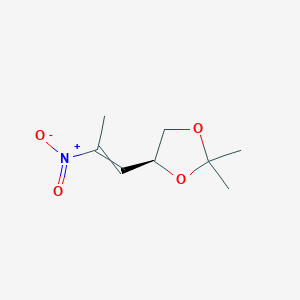
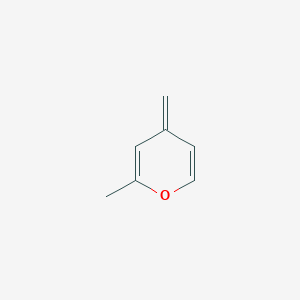
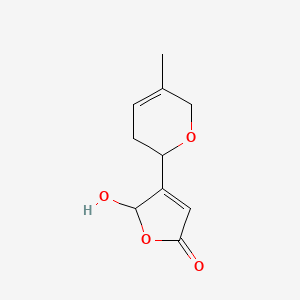
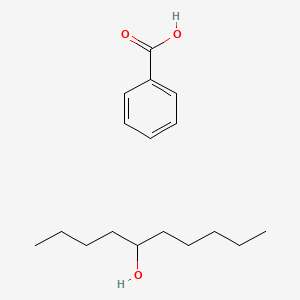
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
